5-Acetamido-2-bromobenzoate chemical structure and properties
5-Acetamido-2-bromobenzoate chemical structure and properties
Technical Monograph: 5-Acetamido-2-bromobenzoate
Executive Summary
5-Acetamido-2-bromobenzoate (specifically the methyl ester, CAS 521069-39-6 , and its parent acid, CAS 22921-67-1 ) represents a highly specialized scaffold in medicinal chemistry and supramolecular catalysis.[1] Unlike its more common isomer (2-acetamido-5-bromobenzoate), this molecule features a "reverse" substitution pattern where the nitrogen functionality is located at the meta position relative to the carboxylate, while the halogen occupies the ortho position.[1]
This unique geometry makes it a critical intermediate for constructing enzyme mimics , metalloporphyrin ligands , and polyfunctionalized heterocycles .[1] Its orthogonal reactivity profile—combining an electrophilic ester, a nucleophilic-protected amine (acetamido), and a cross-coupling-ready aryl bromide—allows for sequential, high-precision diversification.[1]
Chemical Identity & Properties
Structural Nomenclature
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IUPAC Name: Methyl 5-acetamido-2-bromobenzoate[1][2][3][4][5]
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Molecular Formula: C₁₀H₁₀BrNO₃ (Methyl Ester)[1]
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Molecular Weight: 272.10 g/mol [3]
Physicochemical Characterization
| Property | Value (Methyl Ester) | Value (Acid) | Source / Validation |
| CAS Number | 521069-39-6 | 22921-67-1 | Validated Registry |
| Appearance | Off-white to pale yellow solid | Lilac-greyish powder | Experimental Observation |
| Melting Point | N/A (Solid at RT) | 186–188 °C | Thermal Analysis |
| Solubility | DCM, EtOAc, DMSO | DMSO, DMF, MeOH (hot) | Polarity Assessment |
| Regiochemistry | Br at C2; NHAc at C5 | Same | Critical Distinction |
Technical Note on Isomerism: Researchers frequently confuse this compound with methyl 2-acetamido-5-bromobenzoate (derived from anthranilic acid).[1] Verification of the substitution pattern via ¹H NMR is mandatory before use.[1] The C2-proton (ortho to COOH) in the target molecule is substituted by Bromine, leaving the C6-proton as a doublet (J ~8.8 Hz) coupled to C4, whereas the anthranilic isomer shows a distinct singlet or doublet at C6 depending on substitution.[1]
Synthesis & Production Methodologies
The synthesis of 5-acetamido-2-bromobenzoate requires a regioselective approach to avoid the formation of the 4-bromo isomer.[1] The most robust pathway utilizes 3-aminobenzoic acid as the starting material, leveraging the directing effects of the amine to install the bromine at the crowded C2 position via controlled halogenation.[1]
Validated Synthetic Pathway
Figure 1: Step-wise synthesis of Methyl 5-acetamido-2-bromobenzoate starting from 3-aminobenzoic acid.
Detailed Experimental Protocol
Stage 1: Regioselective Bromination (The Critical Step) [1]
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Rationale: Direct bromination of 3-aminobenzoic acid typically yields a mixture.[1] Using N-bromosuccinimide (NBS) in polar aprotic solvents (DMF) at low temperatures favors the ortho-to-amine, ortho-to-carboxyl position (C2) due to hydrogen bonding pre-organization between the carboxyl group and the amine/brominating agent.[1]
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Protocol:
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Dissolve 3-aminobenzoic acid (21.9 mmol) in DMF (18 mL). Cool to <5 °C .
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Dropwise add a solution of NBS (23.0 mmol) in DMF (9 mL), maintaining internal temp <5 °C.
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Stir for 1 hour. Quench with water (60 mL) and stir overnight to precipitate 5-amino-2-bromobenzoic acid .
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Yield: ~85-90%.
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Stage 2: Acetylation
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Protocol: Suspend the intermediate from Stage 1 in glacial acetic acid. Add acetic anhydride (1.5 equiv) slowly.[1] Reflux for 2-3 hours.
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Workup: Remove volatiles in vacuo. Wash the solid residue with dichloromethane (DCM) to remove unreacted anhydride.[1]
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Result: 5-Acetamido-2-bromobenzoic acid (Lilac powder).[1][4][6]
Stage 3: Esterification (Finkelstein-like Conditions)
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Protocol: Dissolve Stage 2 acid (8 mmol) and K₂CO₃ (40 mmol) in DMF (60 mL). Stir 30 min. Add Methyl Iodide (MeI) (40 mmol).[1][8] Stir 1 hour at RT.
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Purification: Evaporate DMF. Dissolve residue in EtOAc, wash with water/brine.[1] Recrystallize or column chromatography (Hex/EtOAc).[1]
Reactivity Profile & Applications
The 5-acetamido-2-bromobenzoate scaffold is a "privileged structure" for diversity-oriented synthesis (DOS).[1] Its three functional handles allow for orthogonal functionalization.[1]
Functional Handle Analysis
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C2-Bromine: A steric "anchor" that serves as an excellent handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The steric bulk of the adjacent ester (C1) and acetamido (C5) groups must be considered during ligand selection.[1]
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C5-Acetamido: A "masked" aniline.[1] It is stable under basic coupling conditions but can be hydrolyzed (HCl/MeOH) to regenerate the free amine for reductive amination or sulfonylation.[1]
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C1-Ester: Serves as an electrophile for heterocycle closure (e.g., reaction with hydrazines to form indazolones) or simple saponification to the acid.[1]
Supramolecular Chemistry & Ligand Design
This scaffold is extensively used in the design of enzyme mimics .[1] The rigid benzoate core, when coupled to porphyrins or macrocycles via the C2-position, positions the C5-acetamido group to act as a hydrogen-bond donor/acceptor, mimicking the distal residues in active sites (e.g., Cytochrome P450).[1]
Figure 2: Divergent synthesis pathways utilizing the three orthogonal handles of the scaffold.[1]
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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Handling: The methyl ester is an alkylating agent precursor (if hydrolyzed to acid/methanol) and should be handled in a fume hood.[1] The C2-bromo moiety makes it potentially persistent; avoid release into water tables.[1]
References
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Regioselective Bromination Protocol
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Supramolecular Applications & Esterification
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Commercial Availability & Spectra
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Isomer Comparison (2-Amino-5-bromo vs 5-Amino-2-bromo)
Sources
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